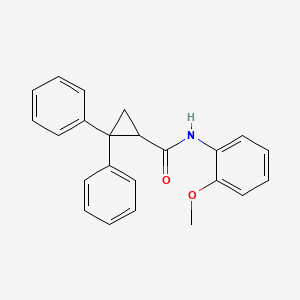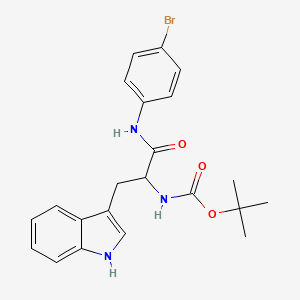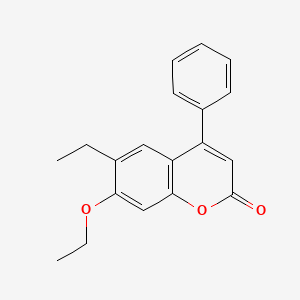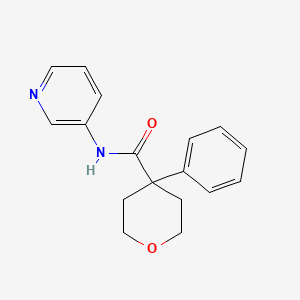
N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide, also known as MDPC, is a synthetic compound that belongs to the class of cyclopropane carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic properties. MDPC is a unique molecule with a cyclopropane ring, which makes it structurally distinct from other compounds.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide is not fully understood. However, it is believed to work by interacting with the endocannabinoid system in the body. The endocannabinoid system is responsible for regulating various physiological processes, including pain, inflammation, and mood. N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide is believed to interact with the CB1 receptor, which is responsible for regulating pain and inflammation.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. Additionally, it has been found to have anti-tumor properties, making it a potential candidate for cancer treatment. N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide has also been studied for its potential use in treating addiction to opioids and other drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide in lab experiments is its high yield during synthesis. Additionally, it has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain relievers. However, one of the limitations of using N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for the study of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide. One potential direction is the development of new pain relievers based on the structure of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide. Additionally, more research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide and how it interacts with the endocannabinoid system. Further studies are also needed to determine the potential use of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide in treating addiction and cancer. Overall, N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide has shown significant potential for the development of new therapeutic agents and warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide involves the reaction of 2-methoxybenzoyl chloride with diphenylcyclopropanecarboxylic acid in the presence of a base. The resulting compound is then purified using column chromatography. The yield of this reaction is relatively high, making it an efficient method for synthesizing N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide has shown potential therapeutic properties in various scientific research studies. It has been found to possess analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain relievers. N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide has also been studied for its potential use in treating addiction to opioids and other drugs. Additionally, it has been found to have anti-tumor properties, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-26-21-15-9-8-14-20(21)24-22(25)19-16-23(19,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,19H,16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIGORWJCPJZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide](/img/structure/B4984284.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4984288.png)

![2-{4-[(2-chlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4984317.png)
![1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B4984322.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4984331.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4984335.png)
![9-(4-bromobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4984342.png)
![1,5-dimethyl-4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984343.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4984354.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B4984359.png)

![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B4984391.png)